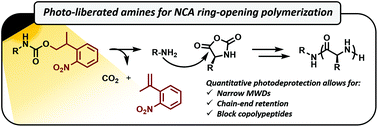Photo-liberated amines for N-carboxyanhydride (PLANCA) ring-opening polymerization†
Polymer Chemistry Pub Date: 2021-07-09 DOI: 10.1039/D1PY00781E
Abstract
The polymerization of N-carboxyanhydrides (NCAs) affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures. The use of light to achieve spatiotemporal control over these polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography. In this report we utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation. NPPOC photocages underwent quantitative deprotection and afforded better polymerization control compared to previously reported photocaged amines for NCA polymerizations. Furthermore, the addition of a small equivalence of base enhanced the control and resulted in polymers with lower dispersities. Overall, this method advances photo-controlled polypeptide synthesis by demonstrating high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers.


Recommended Literature
- [1] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [2] Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry
- [3] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [4] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [5] Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
- [6] Theory and simulation of organic solar cell model compounds: from atoms to excitons
- [7] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [8] Beckmann rearrangement of 1,2,3,8-tetrahydro-1-hydroxyiminocyclopent[a]indene and 1,2,3,4-tetrahydro-1-hydroxyiminofluorene
- [9] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [10] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡










